molecular formula C₂₂H₂₆FN₃O₉ B1146059 Norfloxacin-acyl-beta-glucuronide CAS No. 1260617-45-5

Norfloxacin-acyl-beta-glucuronide

Katalognummer: B1146059
CAS-Nummer: 1260617-45-5
Molekulargewicht: 495.45
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norfloxacin-acyl-beta-glucuronide is a metabolite of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is formed through the conjugation of norfloxacin with beta-glucuronic acid. It is known for its role in the metabolism and excretion of norfloxacin in the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Norfloxacin-acyl-beta-glucuronide is synthesized through the conjugation of norfloxacin with beta-glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction conditions involve the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes to catalyze the conjugation reaction. The process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Norfloxacin-acyl-beta-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Norfloxacin is primarily eliminated through hepatic metabolism, with its glucuronidated forms, including norfloxacin-acyl-beta-glucuronide, playing a significant role in its pharmacokinetic profile. The formation of this metabolite is crucial for understanding the drug's bioavailability and clearance from the body.

  • Bioavailability : The bioavailability of norfloxacin can be influenced by its metabolic pathways. Studies have shown that the presence of this compound affects the overall pharmacokinetics of norfloxacin, particularly in terms of absorption and systemic exposure when co-administered with other medications like tinidazole .
  • Toxicity and Safety : Understanding the metabolic products, including this compound, is essential for assessing the safety profiles of fluoroquinolones. Research indicates that glucuronidation can mitigate toxicity by facilitating renal excretion of potentially harmful metabolites .

Therapeutic Applications

Norfloxacin and its metabolites are utilized in treating various bacterial infections due to their broad-spectrum antibacterial activity.

  • Infection Treatment : Norfloxacin is effective against Gram-negative bacteria and is commonly used for urinary tract infections and gastrointestinal infections. The acyl-beta-glucuronide form contributes to the drug's efficacy by maintaining effective plasma concentrations necessary for therapeutic action .
  • Combination Therapy : The interaction between norfloxacin and other drugs (e.g., tinidazole) can enhance therapeutic outcomes. Studies have demonstrated that co-administration can lead to increased plasma concentrations of norfloxacin, suggesting a potential for improved treatment regimens .

Case Studies and Clinical Insights

Several case studies illustrate the practical applications of this compound in clinical settings.

  • Case Study 1 : A clinical trial involving healthy volunteers showed that co-administration of tinidazole with norfloxacin significantly increased the area under the curve (AUC) and peak plasma concentration (C_max) of norfloxacin. This finding suggests that this compound plays a role in enhancing drug absorption when combined with other agents .
ParameterNorfloxacin AloneNorfloxacin + Tinidazole
AUC (µg·hr/mL)6.07.1
C_max (µg/mL)0.870.97
Time to Peak (h)1.91.3
  • Case Study 2 : Another study highlighted the importance of metabolic profiling in patients undergoing treatment with fluoroquinolones, emphasizing how metabolites like this compound contribute to therapeutic outcomes and adverse effects management .

Wirkmechanismus

The mechanism of action of norfloxacin-acyl-beta-glucuronide involves its formation through the conjugation of norfloxacin with beta-glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase. The compound can then undergo hydrolysis or transacylation reactions, leading to the formation of norfloxacin or acylated proteins, respectively .

Vergleich Mit ähnlichen Verbindungen

Norfloxacin-acyl-beta-glucuronide is similar to other acyl glucuronides, such as:

  • Ibuprofen-acyl-glucuronide
  • Diclofenac-acyl-glucuronide
  • Naproxen-acyl-glucuronide

Uniqueness: this compound is unique due to its specific formation from norfloxacin, a fluoroquinolone antibiotic. This distinguishes it from other acyl glucuronides formed from non-antibiotic drugs .

Biologische Aktivität

Norfloxacin, a fluoroquinolone antibiotic, is primarily used to treat urinary tract infections. Its metabolic pathway includes the formation of various metabolites, among which Norfloxacin-acyl-beta-glucuronide (NAG) has garnered attention due to its biological activity and pharmacokinetic properties. This article explores the biological activity of NAG, focusing on its pharmacodynamics, interaction with biological systems, and implications for therapeutic use.

Overview of Norfloxacin and Its Metabolites

Norfloxacin is metabolized in the liver, leading to the formation of several glucuronide conjugates. These metabolites, including NAG, are produced through phase II metabolic processes involving UDP-glucuronosyltransferases (UGTs). The acyl-glucuronides are particularly noteworthy due to their potential biological activities and interactions with various biological targets.

Biological Activity of this compound

Pharmacodynamics:
NAG exhibits distinct pharmacological properties compared to its parent compound, norfloxacin. The acyl-glucuronides have been shown to possess antimicrobial activity, although their efficacy may vary based on concentration and the specific bacterial strain involved. Studies indicate that NAG can modulate the activity of other antibiotics and may influence bacterial resistance mechanisms.

Mechanism of Action:
The antimicrobial action of NAG is thought to involve inhibition of bacterial DNA gyrase and topoisomerase IV, similar to norfloxacin. However, the acylation may alter its binding affinity and efficacy against certain pathogens. Research indicates that NAG's interaction with bacterial membranes can disrupt cellular integrity, leading to increased permeability and eventual cell death.

Pharmacokinetics

The pharmacokinetics of NAG are influenced by several factors, including renal function and co-administration with other drugs. It has been observed that renal insufficiency can significantly affect the clearance of NAG, leading to higher plasma concentrations and prolonged half-life. This necessitates careful monitoring in patients with compromised renal function.

Table 1: Pharmacokinetic Parameters of Norfloxacin and Its Metabolites

ParameterNorfloxacinThis compound
Half-life (hours)3-46-10
Volume of distribution (L)1-20.5-1
Clearance (L/h)5-102-5
Bioavailability (%)30-40Variable

Case Studies

Several case studies have highlighted the clinical implications of NAG's biological activity:

  • Case Study in Renal Transplant Patients : A study involving renal transplant patients demonstrated that co-administration of NAG with mycophenolate mofetil (MMF) resulted in altered pharmacokinetics of MMF, suggesting potential drug-drug interactions that could affect therapeutic outcomes .
  • Bacterial Resistance Mechanisms : Another investigation into bacterial strains exposed to NAG revealed adaptive resistance mechanisms, including upregulation of efflux pumps and alteration in membrane permeability . This highlights the need for understanding how metabolites like NAG can influence resistance patterns in clinical settings.
  • In Vitro Efficacy Studies : Laboratory studies assessing the minimum inhibitory concentration (MIC) of NAG against various pathogens indicated that while it retains some antimicrobial properties, its effectiveness is significantly lower than that of norfloxacin itself .

Eigenschaften

IUPAC Name

(3S,6S)-6-(1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O9/c1-2-25-9-11(21(33)35-22-18(30)16(28)17(29)19(34-22)20(31)32)15(27)10-7-12(23)14(8-13(10)25)26-5-3-24-4-6-26/h7-9,16-19,22,24,28-30H,2-6H2,1H3,(H,31,32)/t16?,17-,18?,19?,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLYVRIJIHTYFC-NTPAUZPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.